5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
Overview
Description
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C8H5BrF3N3 and its molecular weight is 280.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
This compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Result of Action
The action of this compound results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of BIP and cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of the target enzymes . This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can either enhance or repress the transcription of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects . For instance, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
5-bromo-1-methyl-4-(trifluoromethyl)benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVTGHMDLIIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.